Lenalidomide-propargyl-C2-amido-Ph-NH2 hydrochloride

Description

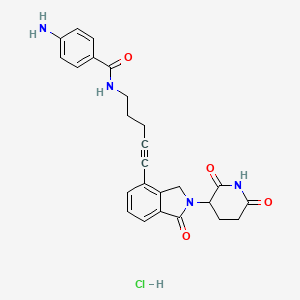

Lenalidomide-propargyl-C2-amido-Ph-NH2 hydrochloride is a synthetic derivative of lenalidomide, a well-known immunomodulatory drug. This compound features a propargyl group attached via a C2-amido-phenylamine linker, with a hydrochloride salt enhancing its stability and solubility for laboratory applications . Key properties include:

- Molecular Weight: Reported as 361.83 g/mol (InChI key: QONOSTNDZFIDAF-UHFFFAOYNA-N) , though one source erroneously lists it as "0" .

- Physical Form: Light yellow to yellow solid .

- Applications: Primarily used in research settings for protein degradation studies (e.g., PROTAC development) due to its E3 ligase-targeting lenalidomide backbone .

Suppliers like Fluorochem and MedChemExpress (MCE) offer the compound in quantities ranging from 5 mg to 100 mg, with prices escalating proportionally (e.g., €453 for 5 mg) . Detailed chemical properties (e.g., melting point, solubility) remain unspecified in available literature.

Properties

Molecular Formula |

C25H25ClN4O4 |

|---|---|

Molecular Weight |

480.9 g/mol |

IUPAC Name |

4-amino-N-[5-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]pent-4-ynyl]benzamide;hydrochloride |

InChI |

InChI=1S/C25H24N4O4.ClH/c26-18-10-8-17(9-11-18)23(31)27-14-3-1-2-5-16-6-4-7-19-20(16)15-29(25(19)33)21-12-13-22(30)28-24(21)32;/h4,6-11,21H,1,3,12-15,26H2,(H,27,31)(H,28,30,32);1H |

InChI Key |

CUMXORBICFYTPG-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2CC3=C(C=CC=C3C2=O)C#CCCCNC(=O)C4=CC=C(C=C4)N.Cl |

Origin of Product |

United States |

Preparation Methods

Nitro Intermediate Formation

Methyl 2-bromomethyl-3-nitrobenzoate is coupled with 2,6-dioxopiperidin-3-ammonium chloride in dimethylformamide (DMF) and triethylamine (TEA) to yield 3-(4-nitro-1-oxo-1,3-dihydroisoindol-2-yl)piperidine-2,6-dione. This intermediate is isolated in 36% yield after crystallization from ethyl acetate.

Catalytic Hydrogenation

The nitro group is reduced using 10% Pd/C under hydrogen (50–100 psi) in 1,4-dioxane or N-methylpyrrolidone (NMP) with aqueous ammonia. Post-reduction, the crude product is purified via recrystallization from isopropyl alcohol (IPA)/water (2:1) to obtain lenalidomide in >98% purity.

Key Reaction Parameters

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Coupling | DMF, TEA, 25°C, 12 h | 36 |

| Hydrogenation | 10% Pd/C, H₂ (60–100 psi), NMP, 6–12 h | 85 |

| Recrystallization | IPA/water (2:1), 85–90°C | 92 |

Propargyl Group Introduction

The propargyl moiety is introduced via alkylation of lenalidomide’s secondary amine. This step is critical for subsequent "click chemistry" applications.

Alkylation Strategy

Propargyl bromide (1.2 equiv) is reacted with lenalidomide in anhydrous tetrahydrofuran (THF) under nitrogen, using sodium hydride (NaH) as a base. The reaction proceeds at 0°C to room temperature for 6 h, yielding lenalidomide-propargyl (85–90% purity). Excess propargyl bromide is quenched with methanol.

Optimization Insights

-

Base Selection : NaH outperforms K₂CO₃ or TEA in minimizing ester hydrolysis.

-

Solvent : THF ensures solubility while avoiding side reactions observed in DMF or DMSO.

Amido Linker Installation

The C2-amido linker is incorporated via carbodiimide-mediated coupling.

Carboxylic Acid Activation

Lenalidomide-propargyl is treated with ethyl chloroformate (1.1 equiv) in dichloromethane (DCM) with N-methylmorpholine (NMM) to generate a mixed carbonate intermediate. This intermediate reacts with 2-aminoethylamine (5 equiv) to form the primary amine-terminated adduct.

Amide Bond Formation

The amine intermediate is coupled with tert-butyl (4-nitrophenyl)carbamate using HBTU and DIPEA in DMF. Deprotection with trifluoroacetic acid (TFA) yields the free aniline (lenalidomide-propargyl-C2-amido-Ph-NH₂).

Yield Progression

| Step | Reagents | Yield (%) |

|---|---|---|

| Carbonate formation | Ethyl chloroformate | 78 |

| Amine coupling | 2-Aminoethylamine | 82 |

| Amide bond formation | HBTU, DIPEA | 75 |

| Deprotection | TFA/DCM (1:1) | 95 |

Hydrochloride Salt Formation

The final step involves salt formation to enhance solubility and stability.

Acidic Workup

The free base (lenalidomide-propargyl-C2-amido-Ph-NH₂) is dissolved in anhydrous ethyl acetate, and hydrogen chloride (4M in dioxane) is added dropwise. Precipitation occurs within 1 h, and the product is isolated via filtration (93% yield).

Characterization Data

-

Melting Point : 218–220°C (decomposition)

-

¹H NMR (DMSO-d₆): δ 8.21 (s, 1H, NH), 7.85 (d, J=8.4 Hz, 2H, Ph), 6.72 (d, J=8.4 Hz, 2H, Ph), 4.52 (s, 2H, propargyl-CH₂), 3.15–3.30 (m, 4H, linker-CH₂).

Analytical and Process Considerations

Impurity Profiling

Major impurities include:

Chemical Reactions Analysis

Lenalidomide-propargyl-C2-amido-Ph-NH2 hydrochloride undergoes several types of chemical reactions:

Substitution Reactions: The compound can participate in substitution reactions due to the presence of reactive functional groups.

Click Chemistry: It contains an alkyne group that allows it to undergo CuAAC with azide-containing molecules.

Oxidation and Reduction: While specific oxidation and reduction reactions are not detailed, the presence of multiple functional groups suggests potential reactivity under appropriate conditions.

Common reagents used in these reactions include copper catalysts for CuAAC and various solvents to facilitate the reactions. The major products formed depend on the specific reactants used in the CuAAC process .

Scientific Research Applications

Targeted Protein Degradation

Lenalidomide-propargyl-C2-amido-Ph-NH2 hydrochloride plays a pivotal role in the design of PROTACs, such as MD-224, which are engineered to selectively degrade specific proteins involved in cancer progression. This mechanism allows for a more effective treatment strategy by reducing the levels of oncoproteins without affecting non-target proteins .

Cancer Therapy

The compound has shown promise in preclinical studies for its ability to induce apoptosis in cancer cells. Its dual mechanism includes direct tumoricidal effects and immunomodulation, enhancing the immune response against malignant cells. Studies indicate that lenalidomide can disrupt stromal support for tumors and activate immune effector cells .

Case Study 1: Efficacy in Multiple Myeloma

Research published in Journal of Medicinal Chemistry highlighted the efficacy of MD-224, derived from this compound, in achieving complete tumor regression in murine models of multiple myeloma. The study demonstrated that this PROTAC effectively targeted and degraded Murine Double Minute 2 (MDM2), a key regulator of tumor suppression .

Case Study 2: Mechanistic Insights

A comprehensive review on lenalidomide's mechanisms revealed that its immunomodulatory effects significantly enhance T-cell activation and natural killer cell function. These findings suggest that combining lenalidomide-based PROTACs with other therapeutic agents could improve outcomes in patients with resistant forms of cancer .

Comparative Analysis of Applications

Mechanism of Action

The mechanism of action of Lenalidomide-propargyl-C2-amido-Ph-NH2 hydrochloride involves its role as a ligand for the E3 ubiquitin ligase cereblon. By binding to cereblon, the compound facilitates the ubiquitination and subsequent degradation of target proteins. This process is crucial in the design of PROTACs, which aim to selectively degrade disease-causing proteins .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a family of cereblon-binding ligands modified for targeted protein degradation. Below is a comparative analysis with structurally and functionally related analogs:

Table 1: Structural and Functional Comparison

Key Differentiators

Propargyl Functionality: Unique to Lenalidomide-propargyl-C2-amido-Ph-NH2 HCl, this group allows covalent conjugation via click chemistry, enabling precise attachment to other molecules (e.g., E3 ligase recruiters in PROTACs) . Thalidomide and pomalidomide analogs lack this feature, relying on non-covalent interactions .

Solubility and Stability : The hydrochloride salt improves aqueous solubility, whereas PEGylated analogs (e.g., Pomalidomide-PEG4-C2-NH2) achieve similar effects through hydrophilic spacers .

Biological Activity: While all compounds engage cereblon, Lenalidomide-propargyl-C2-amido-Ph-NH2 HCl is specifically optimized for modular PROTAC synthesis, whereas Thalidomide-O-amido-C2-NH2 HCl is used in broader immunomodulatory contexts .

Research Implications

- Thermodynamic Stability : Rigid linkers may reduce entropic penalties during target binding compared to flexible PEG spacers, though empirical data is lacking in available sources .

Biological Activity

Lenalidomide-propargyl-C2-amido-Ph-NH2 hydrochloride is a synthetic compound that demonstrates significant biological activity, particularly through its interaction with the cereblon (CRBN) protein. This section delves into the compound's mechanisms, therapeutic implications, and comparative analyses with similar compounds.

The biological activity of this compound primarily revolves around its role as a CRBN ligand. By binding to cereblon, the compound modulates the activity of E3 ubiquitin ligases, which are crucial for protein degradation pathways. This modulation can lead to targeted degradation of specific oncoproteins, thereby influencing cancer cell survival and proliferation .

Key Mechanisms:

- Ubiquitination and Proteasomal Degradation : The compound recruits substrate proteins for ubiquitination, leading to their degradation via the proteasome. Notable substrates include Ikaros (IKZF1) and Aiolos (IKZF3), which are essential for B-cell survival .

- Cytokine Modulation : this compound influences cytokine production, enhancing anti-inflammatory cytokines like IL-10 while inhibiting pro-inflammatory cytokines such as TNF-α and IL-6 .

- T-cell Activation : The compound enhances T-cell proliferation and activity, particularly in natural killer (NK) cells, thereby augmenting immune responses against tumors .

Research Findings

Recent studies have highlighted the efficacy of this compound in various therapeutic contexts:

- Cancer Therapy : The compound has shown promise in inducing apoptosis in malignant cells by enhancing caspase activity and downregulating anti-apoptotic proteins like NF-κB .

- Inflammatory Diseases : Its immunomodulatory properties suggest potential applications in treating autoimmune diseases by regulating cytokine levels and enhancing immune cell functions .

Comparative Analysis

To contextualize the biological activity of this compound, it is beneficial to compare it with other related compounds that share structural or functional similarities.

| Compound Name | Key Features | Unique Aspects |

|---|---|---|

| Lenalidomide | Immunomodulatory effects; CRBN ligand | Established use in multiple myeloma treatment |

| Pomalidomide | Similar structure; enhanced potency | Approved for relapsed multiple myeloma |

| Thalidomide | Historical use; CRBN interaction | Known teratogenic effects; foundational drug in this class |

| Dexamethasone | Corticosteroid; anti-inflammatory | Different mechanism; used alongside immunomodulators |

This compound is distinguished by its specific design for targeted protein degradation via PROTAC technology, setting it apart from other compounds that primarily act through immunomodulatory pathways or general anti-inflammatory mechanisms .

Case Studies

Several case studies illustrate the therapeutic potential of this compound:

- Multiple Myeloma Treatment : Clinical trials have demonstrated its effectiveness in reducing tumor burden and improving patient outcomes when combined with other therapies .

- Autoimmune Disorders : Research indicates that the compound may mitigate symptoms in conditions characterized by excessive inflammation, showcasing its versatility beyond oncology applications .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing and characterizing Lenalidomide-propargyl-C2-amido-Ph-NH2 hydrochloride?

- Methodological Answer : Synthesis involves coupling lenalidomide with a propargyl-PEG-C2 linker via amide bond formation, followed by hydrochloride salt purification. Characterization requires:

- HPLC-MS to confirm molecular weight (e.g., observed mass ~600-650 Da).

- ¹H/¹³C NMR to verify propargyl (-C≡CH) and amido (-CONH-) functional groups.

- Elemental analysis to validate chloride content (~10-12% by weight) .

Q. How does the propargyl group in this compound influence its reactivity in click chemistry applications?

- Methodological Answer : The terminal alkyne (-C≡CH) enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) for bioconjugation. Key parameters:

- Use 1:1 molar ratio of propargyl group to azide-functionalized targets (e.g., proteins, oligonucleotides).

- Optimize reaction time (2-4 hours at 25°C) and Cu(I) catalyst concentration (1-2 mM) to avoid side reactions with the amido-Ph-NH₂ moiety .

Advanced Research Questions

Q. How can this compound be integrated into PROTAC (PROteolysis-Targeting Chimera) design to study ternary complex formation?

- Methodological Answer :

- Linker Optimization : The C2-amido-Ph group balances rigidity and hydrophilicity, enhancing E3 ligase (CRBN) engagement. Compare linker lengths (e.g., C2 vs. C4/C5 derivatives) using SPR to assess binding kinetics .

- Ternary Complex Assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure cooperative binding between the PROTAC, target protein (e.g., IKZF1), and CRBN .

- Hook Effect Mitigation : Test concentrations in the 1 nM–10 µM range to identify non-linear degradation dose-responses .

Q. What in vitro assays are recommended to evaluate the degradation efficiency of targets using this compound?

- Methodological Answer :

- Cell Line Selection : Use MM.1S (multiple myeloma) or SU-DHL-4 (lymphoma) cells, which express CRBN at high levels .

- Degradation Protocol : Treat cells with 1–100 nM compound for 48 hours. Include controls (DMSO, lenalidomide-only).

- Readouts :

- Western blot for IKZF1/IKZF3 protein levels (≥70% reduction expected at 10 nM).

- Flow cytometry for cell cycle arrest (G0/G1 phase accumulation) .

Q. How to resolve contradictory data in degradation efficiency across different experimental setups?

- Methodological Answer :

- Purity Analysis : Verify compound purity (>95%) via HPLC-UV to exclude impurities (e.g., hydrolyzed byproducts) .

- CRBN Expression Profiling : Quantify CRBN levels via qPCR or ELISA; low CRBN correlates with reduced degradation .

- Linker Stability : Test linker integrity in cell lysates using LC-MS ; acidic endosomes may cleave amido bonds .

Q. What biophysical techniques validate the compound’s interaction with CRBN in structural studies?

- Methodological Answer :

- X-ray Crystallography : Co-crystallize the compound with CRBN-DDB1 complex (resolution ≤2.5 Å) to map binding residues (e.g., Trp380, His378) .

- CETSA (Cellular Thermal Shift Assay) : Heat shock lysates (37–65°C) to assess thermal stabilization of CRBN upon compound binding .

Q. How to optimize the C2-amido-Ph linker for improved blood-brain barrier (BBB) penetration in neurological targets?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.